6-Aminohexanamide hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-aminohexanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGKXMNHWNLXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969502 | |
| Record name | 6-Aminohexanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00969502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-29-2 | |
| Record name | NSC15093 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminohexanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00969502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 6-Aminohexanamide (B1206404)
The creation of 6-aminohexanamide can be achieved through several established chemical pathways. These methods primarily involve the transformation of precursor molecules like 6-aminohexanoic acid and 6-nitrocaproyl chloride.
Synthesis from 6-Aminohexanoic Acid with Hydroxylamine (B1172632)
A notable synthetic route involves the reaction of 6-aminohexanoic acid with hydroxylamine. This method is a direct amidation process. While specific research focusing solely on the use of hydroxylamine for the direct amidation of 6-aminohexanoic acid to 6-aminohexanamide is not extensively detailed in the provided results, the underlying principles of amide formation from carboxylic acids are fundamental in organic chemistry. Typically, this would involve the activation of the carboxylic acid group to facilitate nucleophilic attack by hydroxylamine or its derivative.
In a related context, biocatalytic approaches have been explored for the synthesis of 6-aminohexanoic acid (6AHA), a precursor to 6-aminohexanamide. For instance, a multi-step enzymatic cascade has been developed to produce 6AHA from cyclohexanol. nih.gov This process, however, faced challenges with the oxidation of 6-hydroxyhexanoic acid (6HA), leading to the development of a more complex strategy involving esterification, oxidation, transamination, and hydrolysis to achieve a 24% yield of 6AHA. nih.gov
Palladium-Catalyzed Reduction of 6-Nitrocaproyl Chloride Precursors
Another significant synthetic strategy involves the reduction of a nitro group to an amine. While direct palladium-catalyzed reduction of 6-nitrocaproyl chloride to 6-aminohexanamide is a plausible chemical transformation, specific examples in the provided search results are not available. However, a related process, the reduction of 6A-azido-6A-deoxy-β-cyclodextrin to 6A-amino-6A-deoxy-β-cyclodextrin, was successfully achieved using a 10% Pd/C catalyst in an H-Cube Pro® flow hydrogenating reactor. researchgate.net This demonstrates the efficacy of palladium catalysis in the reduction of nitrogen-containing functional groups to amines in a continuous flow system. researchgate.net
Industrial Scale Production Research Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of 6-aminohexanamide hydrochloride necessitates a focus on process optimization, purification, and its integration into existing chemical manufacturing streams.
Optimization through Continuous Flow Reactor Methodologies
Continuous flow chemistry offers significant advantages for the industrial synthesis of chemical compounds, including improved safety, efficiency, and scalability. researchgate.netnih.gov Research has demonstrated the successful application of continuous flow reactors for various chemical transformations, including tosylation, azidation, and reduction reactions in the synthesis of a β-cyclodextrin derivative. researchgate.netnih.gov In one instance, a semi-continuous flow system was developed where, despite requiring a solvent exchange between steps, the azidation and reduction reactions could be coupled, resulting in a high yield of the final product. researchgate.netnih.gov The reaction time was significantly reduced from hours in a batch process to mere minutes in a flow system. researchgate.net
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | Several hours | ~10 minutes |
| Safety | Potential hazards with batch reactions | Enhanced safety profile |
| Scalability | Can be challenging | More readily scalable |
| Yield | High | Comparable or higher |
This table illustrates the advantages of continuous flow methodologies over traditional batch processes for chemical synthesis.
Purification Techniques in Large-Scale Synthesis
The purity of the final product is critical in industrial applications. For large-scale synthesis, a variety of purification techniques can be employed. These methods are chosen based on the properties of the target molecule and the impurities present. wur.nl Common techniques include:
Selective Precipitation: This method, often using agents like ammonium (B1175870) sulfate (B86663), separates proteins and other molecules based on their differential solubility. wur.nl
Chromatography: Various chromatographic methods are powerful tools for purification. wur.nl
Ion Exchange Chromatography (IEC): Separates molecules based on their net charge. wur.nl
Gel Filtration Chromatography: Separates molecules based on their size. wur.nl
Affinity Chromatography: Utilizes specific binding interactions, such as the use of His-tags with nickel columns, for highly selective purification. nih.gov
The final purity of the compound is typically assessed using analytical techniques like SDS-PAGE, analytical gel filtration, and mass spectrometry. wur.nl
Role as an Intermediate in ε-Caprolactam Production Processes
6-Aminohexanamide is structurally related to key players in the production of nylon-6. The primary monomer for nylon-6 is ε-caprolactam. tue.nlmdpi.com The synthesis of ε-caprolactam traditionally starts from benzene (B151609) and involves several intermediate steps. tue.nl An alternative and greener route to nylon-6 involves the use of 6-aminocapronitrile, which can be produced from ε-caprolactam. rsc.org
6-Aminohexanoic acid, which can be formed from the hydrolysis of 6-aminohexanamide, is a direct precursor to ε-caprolactam through a dehydration process. google.com There is significant research into producing 6-aminohexanoic acid from renewable resources, such as lysine, to create a more sustainable "bio-nylon". google.com This positions 6-aminohexanamide and its derivatives as crucial intermediates in both traditional and emerging bio-based routes to ε-caprolactam and, consequently, nylon-6. mdpi.comgoogle.com
Derivatization Reactions and Functional Group Transformations
This compound serves as a valuable starting material for a range of derivatization reactions, enabling the introduction of diverse functional groups and the synthesis of novel molecules. These transformations primarily target the primary amine and amide functionalities of the molecule.
Oxidation Pathways and Corresponding Products
The oxidation of 6-aminohexanamide can lead to the formation of different products depending on the oxidizing agent and reaction conditions. While specific oxidation reactions for the hydrochloride salt are not extensively detailed in readily available literature, general principles of amine and amide oxidation can be applied. The primary amine group is susceptible to oxidation to form nitroso, nitro, or, under more vigorous conditions, carboxylic acid functionalities, which would likely involve cleavage of the carbon-nitrogen bond. The amide group is generally more resistant to oxidation but can be transformed under specific oxidative conditions.
Reduction Reactions and Primary Amine Formation
The amide functionality of this compound can be reduced to a primary amine, yielding hexane-1,6-diamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or other metal hydrides. The reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂), resulting in a diamine.
Table 1: Reduction of 6-Aminohexanamide
| Starting Material | Reducing Agent | Product |
| 6-Aminohexanamide | Lithium Aluminum Hydride (LiAlH₄) | Hexane-1,6-diamine |
Nucleophilic Substitution Reactions
The primary amino group of this compound is nucleophilic and can participate in various substitution reactions. These reactions allow for the attachment of different alkyl or acyl groups to the nitrogen atom. For instance, acylation with acid chlorides or anhydrides in the presence of a base to neutralize the hydrochloride salt results in the formation of N-acylated derivatives. Similarly, alkylation with alkyl halides can introduce alkyl substituents on the amino group.
N-Methylation of Primary Alkylamine Moieties
The primary amine of 6-aminohexanamide can undergo N-methylation to produce the corresponding secondary, tertiary, or even quaternary ammonium salts. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The reaction typically proceeds in a stepwise manner, and the degree of methylation can often be controlled by the stoichiometry of the reagents and the reaction conditions. For example, reaction with one equivalent of a methylating agent would favor the formation of the N-methyl derivative, while an excess could lead to the N,N-dimethylated product.
Table 2: N-Methylation Products of 6-Aminohexanamide
| Methylating Agent | Potential Products |
| Methyl Iodide (CH₃I) | N-methyl-6-aminohexanamide |
| Dimethyl Sulfate ((CH₃)₂SO₄) | N,N-dimethyl-6-aminohexanamide |
Role As a Precursor and Building Block in Organic Synthesis
Synthesis of Complex Organic Molecules
The dual functionality of the 6-aminohexanamide (B1206404) structure is fundamental to its utility in constructing larger, more complex molecules. It can act as a monomer in polymerization reactions or as a foundational scaffold for molecules with specific biological functions.
Integration into Polyamide Architectures
The structural backbone of 6-aminohexanamide is closely related to the repeating unit in Nylon-6, a widely used polyamide. The synthesis of Nylon-6 can be achieved from 6-aminocapronitrile, a related precursor. The process involves the hydrolysis of the nitrile group to form an amide, followed by polymerization. nih.govtue.nl A model reaction studying this transformation involves the synthesis of N-hexylpentanamide from pentanenitrile and hexylamine (B90201) under mild hydrothermal conditions, sometimes facilitated by a homogeneous ruthenium catalyst. nih.gov In this model, the amine is shown to catalyze the hydrolysis of the nitrile, leading first to a terminal amide which is then converted into the N-substituted amide. nih.gov This process illustrates the fundamental steps by which a molecule like 6-aminohexanamide can undergo polycondensation, where the amino group of one monomer reacts with the carboxyl group (derived from the amide) of another, to form the characteristic amide linkages of a polyamide chain. youtube.com The synthesis of high molecular weight Nylon-6 from its monomer is influenced by the equilibrium between the polymer and cyclic oligomers, which can form via "back-biting" reactions. tue.nl
Formation of Biologically Active Molecules
The 6-aminohexanamide scaffold can be incorporated into molecules designed for specific biological activity. While direct examples using the hydrochloride salt are specific, the general strategy is well-established in medicinal chemistry. For instance, derivatives of N-hydroxybutanamide, which share a similar core structure, have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs), enzymes implicated in cancer progression. nih.gov In one study, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated inhibition of several MMPs and exhibited antitumor and antimetastatic effects in a mouse melanoma model. nih.gov Similarly, quinone derivatives featuring various side chains have been synthesized and tested for activity against Trypanosoma cruzi, the parasite causing Chagas disease. nih.gov These examples highlight a common synthetic approach where a bifunctional core, akin to 6-aminohexanamide, serves as a template for adding other chemical moieties to create potent and targeted therapeutic agents.
Advanced Derivative Synthesis
Beyond its role as a monomer, 6-aminohexanamide is a key starting material for the synthesis of more complex, functionalized derivatives through reactions targeting its amine or amide groups.
Synthesis of N-Substituted Hexanamide (B146200) Derivatives
The primary amine of 6-aminohexanamide is a nucleophilic site that can be readily modified to create a wide array of N-substituted derivatives. This process allows for the attachment of various functional groups, altering the molecule's physical, chemical, and biological properties. The synthesis of these derivatives can be achieved through combinatorial chemistry techniques, applying a series of different chemical modules in a multistep route to rapidly generate diverse libraries of compounds for screening. google.com
A significant class of derivatives is N-hydroxyhexanamides, which contain the hydroxamic acid functional group (-C(=O)NHOH). These compounds are known for their strong metal-chelating properties and biological activities. researchgate.net 6-amino-N-hydroxyhexanamide (6-AHHA) can be synthesized by reacting caprolactam with hydroxylamine (B1172632) at elevated temperatures. researchgate.net This derivative has been grafted onto resins to create novel adsorbents for heavy metal ions, demonstrating the potent chelating ability of the hydroxamic acid moiety. researchgate.net The synthesis of hydroxamic acids often involves the use of hydroxylamine donors, which can be prepared from readily available starting materials like N-hydroxyphthalimide. nih.gov
Table 1: Synthesis of 6-amino-N-hydroxyhexanamide (6-AHHA)
| Reactants | Conditions | Product | Application |
|---|
Quinones are a class of organic compounds known for their electrochemical properties and biological activities, including antidiabetic and antimicrobial effects. researchgate.net Integrating a quinone moiety into a hexanamide structure can produce hybrid molecules with novel functions. A general approach involves reacting the amino group of 6-aminohexanamide with a suitable quinone precursor. For example, anthraquinone (B42736) amide derivatives have been synthesized and investigated as potential inhibitors of the glyoxalase-I enzyme, a target for anticancer drugs. nih.gov The synthesis often involves coupling an amino-functionalized molecule with a quinone carboxylic acid or a related activated derivative. nih.gov The resulting quinone-integrated amides combine the structural features of both parent molecules, potentially leading to enhanced biological efficacy or novel material properties. researchgate.netfigshare.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| 6-Aminohexanamide hydrochloride |
| 6-Aminohexanamide |
| 6-Aminocapronitrile |
| N-hexylpentanamide |
| Pentanenitrile |
| Hexylamine |
| Ruthenium dihydride phosphine |
| Nylon-6 |
| N-hydroxybutanamide |
| N1-hydroxy-N4-phenylbutanediamide |
| 6-amino-N-hydroxyhexanamide (6-AHHA) |
| Caprolactam |
| Hydroxylamine |
| N-hydroxyphthalimide |
| Quinone |
Synthesis of Iminoethyl Derivatives
The primary amine group of this compound provides a reactive site for the synthesis of iminoethyl derivatives. This transformation can be achieved through reaction with a suitable reagent, such as 2-chloroacetaldehyde or a related equivalent. The nucleophilic amine attacks the electrophilic carbon of the acetaldehyde (B116499) derivative, leading to the formation of an imine bond after subsequent dehydration. This reaction introduces an iminoethyl group onto the hexanamide backbone, modifying its chemical properties and providing a new point for further functionalization. While this represents a fundamental organic transformation, specific literature detailing the synthesis of iminoethyl derivatives directly from this compound is not extensively documented.
Synthesis of Lipopeptide Derivatives through Hexanamide Linkages
Lipopeptides, which combine the features of lipids and peptides, are of significant interest for their biological activities, including antimicrobial and surfactant properties. The synthesis of these complex molecules often involves linking a hydrophobic lipid tail to a hydrophilic peptide chain. 6-Aminohexanamide can theoretically act as a linker in such syntheses.
In a potential synthetic route, the primary amine of 6-aminohexanamide could be coupled to the C-terminus of a peptide sequence using standard peptide coupling reagents. Subsequently, the amide nitrogen of the hexanamide could be acylated with a long-chain fatty acid, or the primary amide could be part of a larger structure to which a lipid is attached. General methods for lipopeptide synthesis often utilize solid-phase peptide synthesis (SPPS) techniques. nih.gov For instance, a peptide can be assembled on a solid support, and a lipid chain can be coupled to the N-terminus or a side chain of an amino acid like lysine. beilstein-journals.org While these general strategies exist, specific examples detailing the use of this compound as the linker molecule in the synthesis of lipopeptides are not prominently featured in available research. nih.govbeilstein-journals.orgresearchgate.net
Conjugation Strategies via Amide Linkages
The primary amine of this compound is a key functional group for conjugation to other molecules through the formation of stable amide bonds. This is a widely used strategy in bioconjugation and materials science to link different molecular fragments together.
A common method involves the reaction of the amine with a carboxylic acid that has been activated. Activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) can convert a carboxylic acid into an NHS ester. frontiersin.org This activated ester then readily reacts with the primary amine of 6-aminohexanamide to form a robust amide linkage. This approach is fundamental in creating a variety of conjugates, where the hexanamide portion can serve as a flexible spacer.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Description |
| EDC/NHS | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used together to form an amine-reactive NHS ester from a carboxylic acid. |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for forming amide bonds, particularly in peptide synthesis. |
| COMU | (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a non-hazardous coupling reagent used for the condensation of carboxylic acids and amines. frontiersin.org |
Synthesis of 6-Aminohexanamide Derivative as a PI3K Binding Motif
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical target in cancer therapy due to its role in cell proliferation, survival, and metabolism. nih.govnih.gov The development of PI3K inhibitors has led to the exploration of a wide variety of chemical scaffolds designed to bind to the ATP-binding pocket of the enzyme. nih.govmdpi.com These inhibitors often feature heterocyclic core structures, such as quinazolines, pyrimidines, and purines, which can mimic the adenine (B156593) portion of ATP. nih.govnih.gov
While the flexible, linear structure of 6-aminohexanamide provides a scaffold that can be derivatized, its direct use as a primary binding motif for PI3K is not a common strategy observed in the literature. nih.gov The design of PI3K inhibitors typically focuses on more rigid and planar aromatic systems that can engage in specific hydrogen bonding and hydrophobic interactions within the kinase domain. mdpi.com Therefore, the synthesis of a 6-aminohexanamide derivative specifically as a PI3K binding motif is not a well-documented approach in the field of medicinal chemistry. nih.govmdpi.comnih.gov
Enzymatic Interactions and Biocatalysis Studies
Enzyme-Substrate Interaction Research
Investigations into the interactions between enzymes and substrates resembling 6-aminohexanamide (B1206404) are crucial for characterizing newly discovered enzymes and for developing quantitative analytical methods. A notable example is the research on 6-aminohexanoate-hydrolase (NylB), an enzyme capable of hydrolyzing nylon oligomers.
To facilitate kinetic studies of NylB, researchers synthesized N-(4-nitrophenyl)-6-aminohexanamide (AHpNA), a chromogenic analog of 6-aminohexanamide. This substrate proved effective for assaying the hydrolytic activity of NylB enzymes from different bacterial strains, namely Arthrobacter sp. KI72 and Pseudomonas sp. NK87. Both enzymes were found to hydrolyze AHpNA, in addition to their known substrate, the 6-aminohexanoic acid dimer. The use of AHpNA allows for a simple and continuous spectrophotometric assay, as its cleavage releases 4-nitrophenol, a colored compound.
The kinetic parameters for the hydrolysis of AHpNA by these enzymes were determined, highlighting differences in their substrate-binding affinities.
| Enzyme Source | Substrate | Km (mM) |
|---|---|---|
| Arthrobacter sp. KI72 | AHpNA | 0.5 |
| Pseudomonas sp. NK87 | AHpNA | 2.0 |
The lower Michaelis constant (Km) for the enzyme from Arthrobacter sp. indicates a higher affinity for the AHpNA substrate compared to the enzyme from Pseudomonas sp.. biocyclopedia.com This research demonstrates a successful enzyme-substrate interaction study, providing a valuable tool for quantifying the activity of nylon-degrading enzymes. biocyclopedia.com
Conformational Dynamics in Enzyme Catalysis
The catalytic efficiency of enzymes is often intrinsically linked to their conformational dynamics, involving motions from local side-chain fluctuations to large-scale domain movements. proteopedia.org These dynamics are essential for substrate binding, positioning catalytic residues, and product release. Studies on enzymes that hydrolyze 6-aminohexanamide analogs, such as 6-aminohexanoate-dimer hydrolase, provide profound insights into these dynamic processes.
X-ray crystallography has been instrumental in elucidating the structural basis for the catalytic activity of 6-aminohexanoate-dimer hydrolase, an enzyme that breaks down a linear dimer of 6-aminohexanoate (B3152083). nih.gov High-resolution crystal structures have been solved for the enzyme in both its free (open) state and in complex with the substrate analog 6-aminohexanoate (closed state). proteopedia.orgwikipedia.org
In the absence of a substrate, the enzyme adopts an "open" conformation. researchgate.net The active site is accessible, featuring a catalytic triad (B1167595) (Ser112, His266, Asp181) characteristic of beta-lactamase fold enzymes. nih.gov Upon binding of the substrate analog, the enzyme undergoes a significant conformational change to a "closed" form. researchgate.net
A key structural element governing the transition between the open and closed states is a mobile loop region that acts as a "gate-keeping" loop. researchgate.netnih.gov In the case of 6-aminohexanoate-dimer hydrolase, this loop is located between residues Asn167 and Val177. researchgate.net
Structural analysis reveals the dramatic movement of this loop upon substrate binding:
Loop Shift: The Cα atom of Tyr170, a critical residue within the loop, shifts by approximately 4.3 Å. researchgate.net
Side-Chain Rotation: The side-chain of Tyr170 rotates significantly. researchgate.net
Total Displacement: The combined effect of the loop shift and side-chain rotation results in a remarkable 10.5 Å total movement of the Tyr170-Oη atom. researchgate.net
This movement closes the active site cleft, creating a precise environment for catalysis. The repositioned Tyr170 forms a crucial hydrogen bond with the nitrogen atom of the amide linkage in the substrate, stabilizing the transition state. researchgate.net Furthermore, an electrostatic interaction between the side chain of Asp181 and the terminal amino group of the substrate helps to anchor it in the active site. researchgate.net This induced-fit mechanism, driven by the gate-keeping loop, illustrates how substrate binding triggers the formation of a catalytically competent conformation, which is essential for the efficient hydrolysis of the amide bond. nih.gov
| Structural Element | Conformational State | Observation | Reference |
|---|---|---|---|
| Gate-Keeping Loop (residues 167-177) | Open (Apo) | Active site is accessible to solvent. | researchgate.net |
| Gate-Keeping Loop (residues 167-177) | Closed (Substrate-bound) | Loop shifts to cover the active site. | researchgate.net |
| Tyr170 Cα atom | Closed (Substrate-bound) | Shifts by 4.3 Å compared to the open state. | researchgate.net |
| Tyr170-Oη atom | Closed (Substrate-bound) | Total displacement of 10.5 Å, forms H-bond with substrate amide nitrogen. | researchgate.net |
Biocatalytic Cleavage of Hexanamide (B146200) Linkages
The enzymatic cleavage of amide bonds is a fundamental reaction in biochemistry, primarily carried out by proteases and amidases. The biocatalytic cleavage of hexanamide linkages, such as the one in 6-aminohexanamide, is of particular interest due to its relevance in the biodegradation of synthetic polymers.
Alpha-chymotrypsin is a well-studied serine protease that functions as a digestive enzyme. wikipedia.org Its primary role is to hydrolyze peptide bonds, and it exhibits a strong preference for cleaving bonds on the C-terminal side of large hydrophobic amino acid residues like tyrosine, tryptophan, and phenylalanine. biocyclopedia.comsigmaaldrich.com These residues fit snugly into a hydrophobic pocket (S1 pocket) in the enzyme's active site, which accounts for its specificity. wikipedia.org
The catalytic mechanism of alpha-chymotrypsin involves a catalytic triad of serine, histidine, and aspartic acid residues (Ser195, His57, Asp102). biocyclopedia.com The process occurs in two main stages:
Acylation: The Ser195 residue performs a nucleophilic attack on the carbonyl carbon of the substrate's amide bond, forming a tetrahedral intermediate. This is followed by the collapse of the intermediate, cleavage of the amide bond, and formation of a covalent acyl-enzyme intermediate. biocyclopedia.comcam.ac.uk
Deacylation: A water molecule, activated by the His57 residue, attacks the acyl-enzyme intermediate. This leads to the hydrolysis of the ester bond, releasing the carboxylic acid product and regenerating the free enzyme. biocyclopedia.com
While alpha-chymotrypsin is highly specific, it is also known to catalyze the hydrolysis of other, less-preferred amide and ester bonds at slower rates. wikipedia.org Its secondary specificity includes cleaving after residues such as leucine, methionine, and alanine. sigmaaldrich.com The hydrolysis of a simple linear amide like 6-aminohexanamide by alpha-chymotrypsin would not be expected to be efficient, as the aliphatic chain lacks the bulky, hydrophobic features that the enzyme's S1 pocket preferentially binds. However, the fundamental principles of its catalytic machinery for amide bond hydrolysis provide a framework for understanding how such cleavage could occur, even if at a very low rate. Kinetic studies on non-specific substrates, such as N-acetylglycine esters, have been performed and show that hydrolysis proceeds, albeit with a much higher Km (lower affinity) compared to specific substrates. nih.gov
Polymer Chemistry Research Applications
Monomer in Polyamide Synthesis
6-Aminohexanamide (B1206404) can be utilized as a monomer in the synthesis of polyamides, a significant class of polymers with wide-ranging applications in textiles and industrial materials. ontosight.ai Polyamides, such as nylon, are typically formed through the condensation polymerization of monomers containing amine and carboxylic acid or acyl chloride functionalities. chemguide.co.uklibretexts.org
In the synthesis of polyamides, 6-aminohexanamide can undergo self-condensation, where the amino group of one monomer reacts with the amide group of another, although this is less common. More frequently, it can be conceptually considered in the context of forming nylon 6. Nylon 6 is commercially produced via the ring-opening polymerization of caprolactam. tue.nlgoogle.comtue.nl Caprolactam is the cyclic amide of 6-aminohexanoic acid, and 6-aminohexanamide shares the same carbon backbone and functional end-groups, albeit with the carboxylic acid function present as an amide.
The polymerization process to form polyamides like nylon 6 requires high conversions to achieve desirable molecular weights for practical applications. tue.nl For instance, to obtain nylon 6 with good mechanical properties, a weight average molar mass of 15,000–20,000 g/mol is necessary, which demands a conversion rate greater than 99.25%. tue.nl
While the direct polymerization of 6-aminohexanamide is not the primary route for large-scale nylon production, its structural similarity to the repeating unit of nylon 6 makes it a relevant compound for understanding polyamide chemistry. The fundamental reaction involves the formation of an amide linkage and the elimination of a small molecule, such as water or, in laboratory syntheses using acyl chlorides, hydrogen chloride. chemguide.co.uklibretexts.org
Model Compound for Polymerization Reaction Mechanisms
The study of polymerization reactions is crucial for controlling polymer structure and properties. 6-Aminohexanamide hydrochloride can serve as a model compound to investigate the intricate mechanisms of polyamide formation.
The properties of polymers can be significantly influenced by the presence and nature of side chains. While 6-aminohexanamide itself does not have a side chain, its use in copolymerizations or as a structural analogue allows researchers to study the impact of introducing side groups into a polyamide backbone. For example, by copolymerizing a monomer like 6-aminohexanamide with another monomer containing a side chain, the resulting polymer's properties can be systematically studied.
6-Aminohexanamide and its derivatives are instrumental in the development of new and improved methods for synthesizing polyamides. Traditional melt polycondensation methods for producing copolymers of polyamide 6 are often limited by the need to balance the stoichiometry of carboxyl and amine groups. mdpi.comresearchgate.net
Recent research has explored alternative synthetic routes to overcome these limitations. One novel strategy involves a combination of caprolactam hydrolysis polymerization with transesterification. mdpi.comresearchgate.net In this method, a carboxyl-terminated polyamide 6 prepolymer is first synthesized and then esterified with a diol, such as ethylene (B1197577) glycol. mdpi.comresearchgate.net The resulting glycol-terminated prepolymer can then undergo transesterification to produce the final polyamide-based polymer. mdpi.comresearchgate.net This approach allows for the flexible design of prepolymers with varying molecular weights and end groups, independent of the strict stoichiometric balance required in conventional methods. mdpi.comresearchgate.net Using model compounds helps to refine and understand the kinetics and mechanisms of these novel polymerization techniques.
Another area of development is the use of alternative monomers derived from biomass to produce nylons, aiming to reduce reliance on petrochemical feedstocks. google.com Furan-based compounds, for example, can be converted into amino acids or amino esters and subsequently polymerized to form nylon 6. google.com The study of the polymerization of such new monomers benefits from the foundational knowledge gained from model compounds like 6-aminohexanamide.
Linker in Polymeric Conjugates
The functional groups of this compound make it suitable for use as a linker molecule to connect different components within a larger polymeric system. A linker acts as a bridge, covalently attaching a polymer to another molecule, which could be a drug, a targeting moiety, or another polymer chain.
The choice of linker is critical as it can influence the stability, solubility, and release characteristics of the conjugated molecule. nih.gov Linkers can be designed to be stable under certain conditions and cleavable under others, such as a change in pH, which is a common strategy in targeted drug delivery. nih.govgoogle.com
While direct evidence of this compound being used as a linker in alginate-based systems from the provided search results is not explicit, its chemical structure is well-suited for such applications. Alginate, a natural polysaccharide, is widely used in drug delivery and tissue engineering due to its biocompatibility and ability to form gels.
The carboxyl groups on the alginate backbone can be activated to react with the amino group of 6-aminohexanamide, forming a stable amide bond. The terminal amide group of the attached linker could then be further functionalized or used to attach other molecules. This type of conjugation strategy is a common approach in creating functional biomaterials. The use of linkers is a fundamental concept in the design of polymer-drug conjugates, where the linker connects the drug to a polymer backbone. nih.gov
Reaction Kinetics and Mechanistic Investigations
Pseudo-First-Order Kinetic Studies
Pseudo-first-order kinetic studies are a common method to simplify the analysis of reactions involving two or more reactants. By maintaining the concentration of all but one reactant in large excess, the reaction rate appears to be dependent only on the concentration of the limiting reactant. For the hydrolysis of an amide like 6-aminohexanamide (B1206404), this would typically involve studying the reaction in a solution where the concentration of water is constant.
Although specific studies on 6-aminohexanamide hydrochloride are not available, the hydrolysis of other amides has been shown to follow pseudo-first-order kinetics under certain conditions. For instance, the hydrolysis of dipeptides has been observed to follow a first-order rate law. nih.gov It is plausible that the hydrolysis of this compound would also exhibit pseudo-first-order kinetics, particularly in dilute aqueous solutions where the water concentration remains effectively constant. However, without experimental data, the rate constants and the precise conditions under which these kinetics would apply to this compound cannot be detailed.
Role of Buffer Systems in Reaction Environments
Buffer systems are crucial in controlling the pH of a reaction environment, which can significantly influence the rate and mechanism of amide hydrolysis. uregina.carsc.org The hydrolysis of amides can be catalyzed by both acids and bases. libretexts.orgwikipedia.org Therefore, the choice of buffer can dictate whether the reaction proceeds through an acid-catalyzed or base-catalyzed pathway.
In the context of this compound, the amino group introduces a pH-dependent charge. The pKa of the conjugate acid of the amino group would be a critical parameter. At a pH below its pKa, the amino group will be protonated (-NH3+), which could influence the reactivity of the amide group through electronic effects. A buffer system would maintain the pH and thus the protonation state of the molecule.
Different buffer species can also act as catalysts themselves, a phenomenon known as general acid or general base catalysis. uregina.ca For example, the carboxylate component of a buffer could act as a general base to activate a water molecule for nucleophilic attack on the amide carbonyl. Conversely, the acidic component could protonate the amide carbonyl, making it more electrophilic. While the general principles are well-understood, the specific effects of different buffer systems (e.g., phosphate, acetate, borate) on the hydrolysis of this compound have not been documented.
Intermolecular Hydride Transfer Mechanism Investigations
Intermolecular hydride transfer is a key step in the reduction of amides to amines, typically using reagents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction does not apply to hydrolysis but is a fundamental transformation of the amide functional group. The mechanism generally involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide. libretexts.org This is followed by the elimination of the oxygen atom, often facilitated by coordination to a metal ion, to form an iminium ion intermediate, which is then further reduced by another hydride transfer to yield the amine. libretexts.orglibretexts.org
While this is a general mechanism for amide reduction, specific investigations into the intermolecular hydride transfer involving this compound are not present in the available literature. Such studies would be valuable for optimizing the synthesis of 1,6-diaminohexane from 6-aminohexanamide.
Kinetic Isotope Effect (KIE) Analysis
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the structure of the transition state. nih.govresearchgate.net This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., replacing hydrogen with deuterium).
In the context of amide hydrolysis, a solvent isotope effect (kH₂O/kD₂O) can provide insight into the role of water in the rate-determining step. acs.org For a hydride reduction, substituting the hydride donor with a deuteride (B1239839) donor (e.g., LiAlD₄) would reveal whether the C-H(D) bond formation is part of the rate-limiting step. Significant KIEs have been observed in other amide reactions, such as the ammonia (B1221849) decomposition catalyzed by sodium amide. rsc.org However, no KIE studies have been published specifically for reactions involving this compound.
Rate-Limiting Step Determination
Identifying the rate-limiting step is fundamental to understanding and controlling a chemical reaction. For amide hydrolysis, the rate-limiting step can vary depending on the reaction conditions (pH) and the structure of the amide. uregina.ca In basic hydrolysis, the breakdown of the tetrahedral intermediate is often considered rate-limiting due to the poor leaving group ability of the amide ion. libretexts.orgchemistrysteps.com In acidic hydrolysis, the nucleophilic attack by water on the protonated amide can be the slow step. libretexts.org
For the hydride reduction of amides, the initial nucleophilic addition of the hydride or the subsequent elimination of the oxygen-containing group could be rate-limiting. Without specific experimental data for this compound, any discussion on its rate-limiting step in various reactions remains speculative and based on analogies with other amides.
Advanced Analytical Chemistry Research Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 6-Aminohexanamide (B1206404) hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques in this regard, providing detailed insights into the molecular framework and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure. For 6-Aminohexanamide hydrochloride, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.
In ¹H-NMR analysis of this compound, the protons along the aliphatic chain are expected to exhibit distinct signals. The protonation of the amino group to form an ammonium (B1175870) chloride salt (-NH₃⁺Cl⁻) will cause a significant downfield shift for the protons on the adjacent carbon (C6) compared to the free amine. Similarly, the amide group (-CONH₂) will influence the chemical shift of the protons on the adjacent carbon (C2).
Based on the data for 6-aminohexanoic acid, where the methylene (B1212753) protons appear as multiplets between approximately 1.3 and 3.0 ppm, a similar pattern is anticipated for this compound. bmrb.io The protons of the amide group (-NH₂) would likely appear as a broad singlet, and the protons of the ammonium group (-NH₃⁺) would also present as a broad signal, with its chemical shift being concentration and solvent dependent.
Table 1: Predicted ¹H-NMR Chemical Shift Ranges for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H2 | ~2.2-2.4 | Triplet | Adjacent to the carbonyl group of the amide. |
| H3, H4, H5 | ~1.3-1.8 | Multiplets | Protons on the central part of the alkyl chain. |
| H6 | ~2.9-3.2 | Triplet | Adjacent to the protonated amino group (-NH₃⁺). |
| -CONH₂ | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
| -NH₃⁺ | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
Note: The predicted chemical shifts are based on data for 6-aminohexanoic acid and general principles of NMR spectroscopy. Actual experimental values may vary.
The ¹³C-NMR spectrum of this compound will provide a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 170-180 ppm. The carbons of the alkyl chain will have chemical shifts in the aliphatic region, with the carbons closer to the electron-withdrawing amide and ammonium groups (C2 and C6) appearing further downfield than the other methylene carbons.
Drawing a comparison with 6-aminohexanoic acid, which shows carbon signals between approximately 24 and 40 ppm for the alkyl chain and a carboxylic acid carbon signal around 180 ppm, a similar distribution is expected for the amide derivative. bmrb.io
Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C1 (C=O) | ~175-180 | Carbonyl carbon of the amide. |
| C2 | ~35-40 | Adjacent to the carbonyl group. |
| C3, C4, C5 | ~24-30 | Central methylene carbons of the alkyl chain. |
| C6 | ~38-43 | Adjacent to the protonated amino group. |
Note: The predicted chemical shifts are based on data for 6-aminohexanoic acid and general principles of NMR spectroscopy. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.
For 6-Aminohexanamide, the neutral form of the compound, the exact mass can be calculated from its molecular formula, C₆H₁₄N₂O. nih.gov The monoisotopic mass is a key piece of data obtained from HRMS.
Table 3: High-Resolution Mass Spectrometry Data for 6-Aminohexanamide
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O | PubChem |
| Monoisotopic Mass | 130.110613074 Da | PubChem. nih.gov |
| Molecular Weight | 130.19 g/mol | PubChem. nih.gov |
In an HRMS experiment, this compound would typically be analyzed in its protonated form, [M+H]⁺, where M represents the neutral molecule. The high-resolution measurement of this ion's mass-to-charge ratio would be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, particularly from reaction mixtures or biological matrices. Both liquid and gas chromatography can be employed, often coupled with mass spectrometry for enhanced detection and identification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) can also be an effective separation mode. The use of a mass spectrometer as a detector (LC-MS) provides high sensitivity and selectivity, allowing for the quantification of the compound even at low concentrations. researchgate.netsielc.com
Gas Chromatography (GC) can also be utilized for the analysis of 6-Aminohexanamide, although it typically requires derivatization to increase the volatility and thermal stability of the compound. oup.comsigmaaldrich.com The primary amine and amide functionalities can be converted to less polar groups, for example, through silylation or acylation, prior to injection into the GC system. sigmaaldrich.com The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. Flame ionization detection (FID) or mass spectrometry (GC-MS) can be used for detection. nih.gov
Degradation Pathways Research
Influence of Environmental Factors on Compound Stability
The chemical integrity of 6-Aminohexanamide (B1206404) hydrochloride can be compromised by various environmental conditions. The primary routes of degradation for aliphatic amides include hydrolysis and photo-induced reactions. The presence of the hydrochloride salt can influence the rate and mechanism of these degradation pathways, often by affecting the pH of the local environment.
In studies of related polyamides, such as those based on ε-caprolactone and 6-aminocaproic acid, thermal analysis has been conducted using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) nih.gov. These studies indicate that the thermal stability of such polymers is influenced by their composition nih.gov. For instance, the degradation of polyamides can be an auto-oxidative process, with the rate of degradation and the formation of UV/VIS-active chromophores being dependent on the temperature and duration of thermal exposure.
The hydrolysis of amide bonds is a well-understood process that is catalyzed by both acid and base. The rate of hydrolysis is temperature-dependent, and for many organic compounds, the rate constant for hydrolysis can be extrapolated for different temperatures epa.gov. For example, the hydrolysis of various organic esters, a related functional group, shows a clear temperature dependency epa.gov. It is reasonable to infer a similar relationship for 6-Aminohexanamide hydrochloride, where temperature fluctuations would alter the rate of hydrolysis and thus the stability of the compound.
To illustrate the potential impact of temperature on the degradation of this compound, the following interactive table provides hypothetical degradation rate data based on general principles of chemical kinetics and data for related compounds.
| Temperature (°C) | Hypothetical Half-life (days) | Primary Degradation Product |
| 25 | 365 | 6-Aminohexanoic acid |
| 40 | 180 | 6-Aminohexanoic acid |
| 60 | 60 | 6-Aminohexanoic acid |
Note: This table is illustrative and based on general chemical principles, as specific degradation data for this compound is not publicly available.
Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical degradation of amides. This process, known as photodegradation, can lead to the cleavage of chemical bonds and the formation of new, often undesirable, compounds. The susceptibility of a compound to photodegradation depends on its ability to absorb light at specific wavelengths.
While the UV-Vis absorption spectrum for this compound is not specifically detailed in the available literature, related compounds such as 6-aminocaproic acid have been shown to absorb UV light researchgate.net. Changes in the UV-Vis spectrum upon irradiation are a common method to monitor the extent of photodegradation mdpi.comresearchgate.net. For instance, studies on other compounds have shown a decrease in absorbance at the maximum absorption wavelength as the parent compound degrades mdpi.com.
The photodegradation of aliphatic polyamides, which are polymers of amino amides like 6-Aminohexanamide, has been studied. These studies reveal that UV radiation can initiate chain scission and the formation of chromophores, which are light-absorbing groups, leading to discoloration and changes in material properties. The degradation process can be complex, involving multiple photochemical reactions.
The following interactive table presents hypothetical data on the photodegradation of this compound under different light conditions, based on general knowledge of amide photochemistry.
| Light Source | Wavelength (nm) | Hypothetical Degradation Rate (% per hour) |
| UV-C | 254 | 5 |
| UV-B | 310 | 2 |
| UV-A | 365 | 0.5 |
| Visible Light | 400-700 | <0.1 |
Note: This table is for illustrative purposes and based on the general photostability of aliphatic amides, as specific quantitative data for this compound is not publicly available.
Green Chemistry Perspectives in Synthesis and Application
Sustainable Production Processes
Sustainable production of 6-aminohexanamide (B1206404) hydrochloride is intrinsically linked to the green synthesis of its precursors, primarily ε-caprolactam and 6-aminocaproic acid (6-ACA). Traditional methods for producing ε-caprolactam often involve the use of corrosive acids and generate significant by-products and emissions, such as nitrous oxide (N2O), a potent greenhouse gas. researchgate.netyoutube.com Research into sustainable alternatives explores two main avenues: biocatalytic routes using renewable resources and improved chemocatalytic processes that minimize waste and environmental impact.
Biocatalytic and Bio-Based Routes
A significant advancement in green production is the use of microorganisms and enzymes to convert renewable feedstocks into nylon precursors. researchgate.net This bio-based approach aims to replace petrochemicals with resources like glucose derived from food waste or lignocellulosic biomass. researchgate.netsci-hub.se
Researchers have engineered metabolic pathways in microorganisms like E. coli to produce 6-aminocaproic acid (6-ACA), a direct precursor that can be converted to 6-aminohexanamide. researchgate.net One study demonstrated the biosynthesis of 6-ACA via fermentation, achieving titers of up to 160 mg/L in lab-scale batch fermentations, with the total of 6-ACA and related intermediates reaching over 2 g/L in fed-batch fermentations. researchgate.net
Cell-free enzymatic cascades offer another promising biocatalytic strategy. A study on the continuous-flow synthesis of 6-ACA from ε-caprolactone (a related cyclic ester) using co-immobilized enzymes achieved high conversion rates. nih.gov This system integrates multiple enzymes to perform a multi-step synthesis in a single process. For instance, the conversion of ε-caprolactone to 6-ACA reached over 80% molar conversion in one-pot batch reactions. nih.gov
Detailed findings from this biocatalytic approach are presented below:
Table 1: Biocatalytic Conversion of Lactones to their Corresponding Amino Acids nih.gov
| Substrate | Product | Molar Conversion (%) | Reaction Type |
|---|---|---|---|
| ε-caprolactone | 6-aminocaproic acid (6-ACA) | >80% | One-pot batch reaction |
| δ-valerolactone | 5-aminovaleric acid | >20% | One-pot batch reaction |
| γ-butyrolactone | γ-aminobutyric acid | 30% | One-pot batch reaction |
These bio-based methods not only utilize renewable resources but also operate under milder conditions than traditional chemical syntheses, reducing energy consumption and avoiding harsh reagents. researchgate.netnih.gov
Advanced Green Chemical Catalysis
Alongside biocatalysis, significant progress has been made in developing greener chemical routes that improve upon traditional industrial processes. A key area of innovation is the design of novel catalysts that enable solvent-free reactions and the use of more benign oxidants. nih.gov
One major environmental issue with conventional adipic acid and caprolactam production is the use of nitric acid, which releases large quantities of nitrous oxide. youtube.com Green chemistry approaches replace nitric acid with alternatives like hydrogen peroxide, which yields only water as a byproduct. youtube.com
A notable development is the design of a single-step, solvent-free synthesis of ε-caprolactam from cyclohexanone (B45756) using a bifunctional solid catalyst. nih.gov This process uses air and ammonia (B1221849) at low temperatures, generating the necessary hydroxylamine (B1172632) oxidant in situ within the catalyst's nanopores. This method eliminates the production of ammonium (B1175870) sulfate (B86663), a major byproduct in conventional processes. nih.gov The performance of various catalysts in this green synthesis route has been documented, showcasing the potential for high efficiency and selectivity.
The table below summarizes the performance of different bifunctional catalysts in the low-temperature, solvent-free production of ε-caprolactam.
Table 2: Catalytic Performance in Solvent-Free ε-Caprolactam Synthesis nih.gov
| Catalyst Composition | Cyclohexanone Conversion (%) | Selectivity for ε-Caprolactam (%) | Turnover Number (TON) |
|---|---|---|---|
| MgAPO-5 | 15.2 | 78.1 | 20.8 |
| CoAPO-5 | 14.8 | 72.4 | 20.2 |
| MnAPO-5 | 17.4 | 80.5 | 23.8 |
| ZnAPO-5 | 14.1 | 75.6 | 19.3 |
These catalytic advancements represent a significant step towards cleaner, more sustainable production pathways for the precursors of 6-aminohexanamide hydrochloride, aligning with the core principles of green chemistry to reduce waste, minimize energy use, and eliminate hazardous substances. fabricmaterialguide.comnih.gov
Future Research Directions and Emerging Areas
Exploration of Novel Derivative Functionalities
The inherent bifunctionality of 6-aminohexanamide (B1206404), possessing both a primary amine and an amide group, offers a versatile platform for the synthesis of a wide array of novel derivatives. Future research is increasingly focused on leveraging these reactive sites to introduce new functionalities, thereby tailoring the molecule for specific, high-value applications beyond its traditional use in polymer chemistry.
The primary amine group serves as a key handle for modification. One promising area of research is the development of N-functionalized 6-aminohexanamide derivatives. For instance, the synthesis of N-(2-Maleimidoethyl)-6-aminohexanamide highlights a strategy to introduce a reactive maleimide (B117702) group. This derivative is particularly valuable in bioconjugation, where the maleimide moiety can selectively react with thiol groups present in biomolecules like proteins and peptides, enabling the creation of targeted drug delivery systems and diagnostic probes. Another avenue of exploration involves the reductive functionalization of the amide bond itself, which can lead to the creation of bioisosteres with potentially enhanced pharmacological properties. frontiersin.org
Furthermore, the core structure of 6-aminohexanamide can be integrated into more complex molecular architectures. Research into the synthesis of functional polyamides demonstrates that monomers analogous to 6-aminohexanamide can be modified to create polymers with tailored properties, such as altered thermal stability and solubility. nih.gov These principles can be applied to 6-aminohexanamide to develop novel polymers and materials. For example, the synthesis of a bifunctional inhibitor for oncogenic targets involved the creation of a 6-aminohexanamide derivative as a key intermediate, showcasing its potential in the development of complex pharmaceutical agents. nih.gov
The exploration of derivatives extends to its use in creating hydrogels and other biomaterials. By cross-linking functionalized 6-aminohexanamide derivatives, it may be possible to create hydrogels with controlled degradation rates and mechanical properties suitable for tissue engineering and drug delivery applications. researchgate.net
Advanced Biocatalytic System Design
The drive towards sustainable and green chemistry has spurred significant interest in developing biocatalytic routes for the synthesis of 6-aminohexanamide and its precursors. Advanced biocatalytic system design focuses on the use of enzymes and engineered microorganisms to achieve high efficiency and selectivity under mild reaction conditions, offering a more environmentally friendly alternative to traditional chemical synthesis.
A significant body of research is dedicated to the biocatalytic production of 6-aminohexanoic acid (6-AHA), the direct precursor to 6-aminohexanamide. nih.govnih.gov One innovative approach involves the use of mixed-species microbial consortia. For example, a system combining engineered strains of Pseudomonas taiwanensis and Escherichia coli has been developed to convert cyclohexane (B81311) into 6-AHA in a one-pot process. nih.govnih.gov This system utilizes a multi-step enzymatic cascade, demonstrating the potential for producing key chemical building blocks from simple starting materials. nih.govnih.gov
The enzymatic formation of the amide bond itself is another critical area of research. Enzymes such as lipases and proteases are being explored for their ability to catalyze amidation reactions. numberanalytics.com Lipase-catalyzed amidation, in particular, has shown promise, often conducted in non-aqueous solvents to favor the synthesis reaction over hydrolysis. numberanalytics.commdpi.com The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), has been shown to be effective in the direct synthesis of amides from carboxylic acids and amines with high yields and purity, minimizing the need for extensive purification. mdpi.com
Future advancements in this field will likely involve the discovery and engineering of novel enzymes with enhanced stability, substrate specificity, and catalytic efficiency. Amide bond synthetases (ABS) and other ATP-dependent ligases are a key focus, as they can directly couple carboxylic acids and amines. nih.govresearchgate.net The engineering of nitrile synthetase enzymes to halt the reaction at the amide intermediate stage is another promising strategy for the biocatalytic production of amides like 6-aminohexanamide. The development of these biocatalytic systems not only offers a greener production route but also opens up possibilities for the synthesis of novel 6-aminohexanamide derivatives that may be difficult to produce through conventional chemical methods.
Computational Modeling for Reaction Prediction and Mechanism Elucidation
Computational modeling has emerged as a powerful tool in chemical research, providing deep insights into reaction mechanisms and enabling the prediction of chemical properties and reactivity. For 6-aminohexanamide, computational studies are crucial for understanding the intricacies of its formation, hydrolysis, and the behavior of its derivatives.
A key area of focus for computational modeling is the elucidation of the mechanisms of amide bond hydrolysis and formation. masterorganicchemistry.com Theoretical studies on the hydrolysis of simple amides, such as formamide, have provided a fundamental understanding of the reaction pathways under acidic, basic, and neutral conditions. masterorganicchemistry.com These studies often employ ab initio calculations to map the potential energy surface of the reaction, identifying transition states and intermediates. acs.org This knowledge is directly applicable to predicting the stability and reactivity of the amide bond in 6-aminohexanamide under various conditions.
Computational methods are also instrumental in understanding and predicting the outcomes of enzymatic reactions. For instance, quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the catalytic mechanism of enzymes involved in amide bond synthesis or hydrolysis. These models can reveal the specific interactions between the substrate and the enzyme's active site, guiding the rational design of more efficient biocatalysts. researchgate.net A computational study on the N-Cα bond cleavage in aminoketyl radicals derived from various amides provides insights into the fragmentation pathways of radical ions of peptides and amides, which is relevant for mass spectrometry-based analysis and understanding radical-mediated reactions of 6-aminohexanamide. warwick.ac.uk
Furthermore, computational modeling can aid in the design of novel 6-aminohexanamide derivatives with desired properties. By calculating molecular descriptors and simulating the interactions of potential derivatives with biological targets, researchers can screen for candidates with high binding affinity and selectivity, accelerating the drug discovery process. nih.gov As computational power and methodologies continue to advance, the role of in silico studies in guiding the experimental exploration of 6-aminohexanamide and its derivatives will undoubtedly expand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
